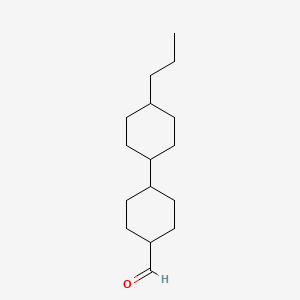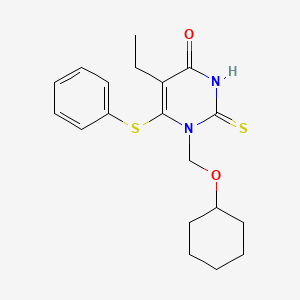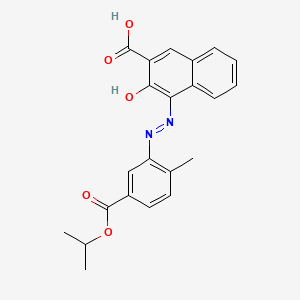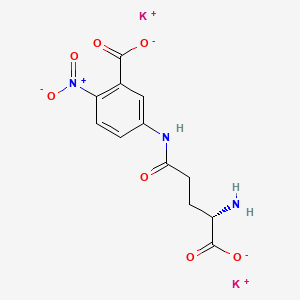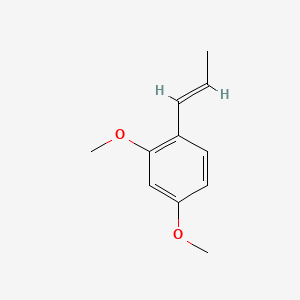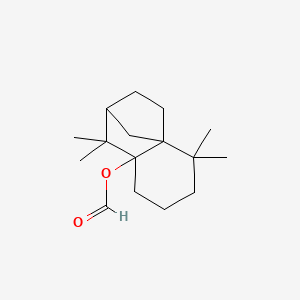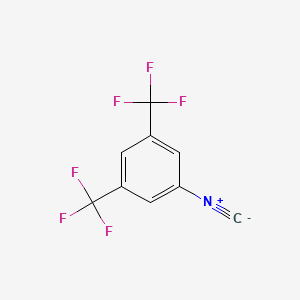
Benzene, 1,3-bis(trifluoromethyl)-5-isocyano-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1,3-bis(trifluoromethyl)-5-isocyano- is an organic compound with the molecular formula C10H3F6N It is a derivative of benzene, where two trifluoromethyl groups are attached at the 1 and 3 positions, and an isocyano group is attached at the 5 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,3-bis(trifluoromethyl)-5-isocyano- typically involves the following steps:
Starting Material: The synthesis begins with benzene, which undergoes a series of reactions to introduce the trifluoromethyl and isocyano groups.
Isocyanation: The isocyano group can be introduced by reacting the intermediate compound with an isocyanating agent such as phosgene (COCl2) or isocyanic acid (HNCO) under controlled conditions.
Industrial Production Methods
Industrial production of Benzene, 1,3-bis(trifluoromethyl)-5-isocyano- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Purification Techniques: Such as distillation, crystallization, and chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
Benzene, 1,3-bis(trifluoromethyl)-5-isocyano- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions due to the presence of electron-withdrawing trifluoromethyl groups.
Oxidation and Reduction: The isocyano group can be oxidized or reduced under specific conditions to form different functional groups.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic conditions.
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with chlorine can yield chlorinated derivatives, while oxidation of the isocyano group can produce carboxylic acids.
科学的研究の応用
Benzene, 1,3-bis(trifluoromethyl)-5-isocyano- has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Benzene, 1,3-bis(trifluoromethyl)-5-isocyano- involves its interaction with molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its reactivity and binding affinity to various targets. The isocyano group can participate in coordination chemistry, forming complexes with metal ions and other molecules.
類似化合物との比較
Similar Compounds
Benzene, 1,3-bis(trifluoromethyl)-: Lacks the isocyano group, making it less reactive in certain chemical reactions.
Benzene, 1,3-bis(trifluoromethyl)-5-nitro-: Contains a nitro group instead of an isocyano group, leading to different chemical properties and reactivity.
Benzene, 1,3-bis(trifluoromethyl)-5-amino-: Contains an amino group, which can participate in different types of reactions compared to the isocyano group.
Uniqueness
Benzene, 1,3-bis(trifluoromethyl)-5-isocyano- is unique due to the presence of both trifluoromethyl and isocyano groups, which impart distinct chemical properties and reactivity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
141206-73-7 |
|---|---|
分子式 |
C9H3F6N |
分子量 |
239.12 g/mol |
IUPAC名 |
1-isocyano-3,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H3F6N/c1-16-7-3-5(8(10,11)12)2-6(4-7)9(13,14)15/h2-4H |
InChIキー |
CJMAPYVIPSWVSC-UHFFFAOYSA-N |
正規SMILES |
[C-]#[N+]C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




